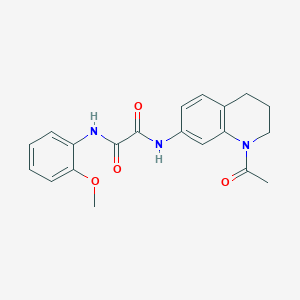

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxyphenyl)ethanediamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1-acetyl-substituted tetrahydroquinoline core linked to a 2-methoxyphenyl group.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13(24)23-11-5-6-14-9-10-15(12-17(14)23)21-19(25)20(26)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHLQZQAKGXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.

- Molecular Formula : C22H25N3O3

- Molecular Weight : 379.5 g/mol

- CAS Number : 898466-36-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : The compound induces oxidative stress in cancer cells, which can lead to apoptosis. It disrupts the balance of ROS, triggering autophagy through the PI3K/AKT/mTOR signaling pathway.

-

Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase, limiting the progression of cells into the S phase and thereby reducing proliferation.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Effects | Induces apoptosis and inhibits proliferation in various cancer cell lines |

| ROS Modulation | Alters oxidative stress levels leading to cell death |

| Cell Cycle Arrest | Causes G0/G1 phase arrest in treated cancer cells |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies indicated that this effect was mediated through increased ROS production and subsequent activation of apoptosis pathways.

- MCF-7 Cell Line Analysis : In another study focusing on breast cancer, the compound was shown to inhibit cell growth by more than 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed G0/G1 phase arrest in treated cells.

- A549 Lung Cancer Study : The compound exhibited similar inhibitory effects on A549 cells with an IC50 value around 20 µM. The study suggested that the compound's ability to modulate key signaling pathways could be leveraged for therapeutic strategies against lung cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis : Most analogs (e.g., Compounds 21, 25) utilize amide coupling or alkylation reactions in polar aprotic solvents (DMF, DMAc) with carbodiimide-based activators . The target compound likely follows similar protocols.

- Substituent Effects: Acetyl vs. 2-Methoxyphenyl vs. 3-Nitrophenyl (R2): The electron-donating methoxy group (target) may improve solubility compared to the electron-withdrawing nitro group in F2670-0377 .

Physical and Chemical Properties

Table 2: Physical Properties

| Compound Name / ID | Molecular Formula | Molecular Weight (g/mol) | Purity | Stability |

|---|---|---|---|---|

| Target Compound | C20H21N3O4 | 367.4 | N/A | N/A |

| Compound 21 | C25H25N3O2 | 399.5 | ≥95% | N/A |

| F2670-0377 (Life Chemicals) | C20H20N4O5 | 396.4 | ≥90% | Not specified |

| N-(1-methyl-2-oxo-THQ-7-yl)methanesulfonamide | C11H14N2O3S | 254.3 | ≥95% | N/A |

Notes:

Inference for Target Compound :

- The 2-methoxyphenyl group could modulate CA inhibition efficacy by altering electron distribution or hydrogen bonding. Comparative docking studies (e.g., AutoDock Vina scores in ) would clarify this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.